(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol is a chemical compound with a complex structure that includes a chloro-substituted thienopyrimidine ring fused to a cyclobutylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol involves several key steps:
Regioselective Substitution Reaction: The synthesis begins with a regioselective nucleophilic aromatic substitution (SNAr) reaction between (1-aminocyclobutyl)methanol and 2,4-dichloro-6,7-dihydrothieno[3,2-D]pyrimidine.
Suzuki Coupling: A convergent synthesis approach is used to prepare 5-chloro-2-(piperidin-4-yl)pyrimidine via a Suzuki coupling reaction.
Enantioselective Sulfide Oxidation: The final step involves a highly enantioselective sulfide oxidation to yield the chiral nonracemic ®-2-chloro-4-((1-(hydroxymethyl)cyclobutyl)amino)-6,7-dihydrothieno[3,2-D]pyrimidine 5-oxide.
Industrial Production Methods
The industrial production of this compound can be scaled up using the same synthetic routes mentioned above, with optimizations for large-scale reactions. The key aspects include maintaining regioselectivity and enantioselectivity while ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The chloro group in the thienopyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thienopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a selective phosphodiesterase 4B (PDE4B) inhibitor, which could have therapeutic applications in treating respiratory diseases.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of (1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol involves its interaction with specific molecular targets:
Phosphodiesterase Inhibition: The compound acts as a selective inhibitor of phosphodiesterase 4B (PDE4B), leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells.
Molecular Pathways: By inhibiting PDE4B, the compound modulates various signaling pathways involved in inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nerandomilast: A selective PDE4B inhibitor with a similar core structure.
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine rings but different substituents.
Uniqueness
(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol is unique due to its specific combination of a chloro-substituted thienopyrimidine ring and a cyclobutylmethanol moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1423719-34-9 |
---|---|
Molekularformel |
C11H14ClN3OS |
Molekulargewicht |
271.77 g/mol |
IUPAC-Name |
[1-[(2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino]cyclobutyl]methanol |
InChI |
InChI=1S/C11H14ClN3OS/c12-10-13-7-2-5-17-8(7)9(14-10)15-11(6-16)3-1-4-11/h16H,1-6H2,(H,13,14,15) |
InChI-Schlüssel |
NTENTDTULMTIKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CO)NC2=NC(=NC3=C2SCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.